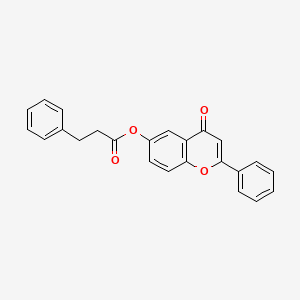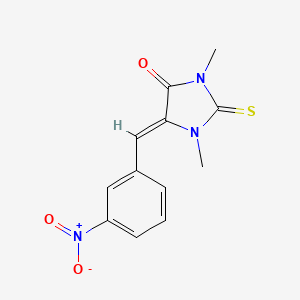![molecular formula C14H14Cl2N6O2S B4580248 N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4580248.png)
N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Overview
Description
Synthesis Analysis
The synthesis of complex sulfonamide derivatives often involves multi-step reactions, including the use of efficient and homogeneous catalysts in aqueous media for the synthesis of pyran, pyranopyrazole, and pyrazolophthalazine derivatives, as seen in the work of Khazaei et al. (2015) (Khazaei et al., 2015). This highlights the importance of selecting appropriate catalysts and reaction conditions for the efficient synthesis of such complex molecules.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often characterized using techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and elemental analysis. The study by Mahesh et al. (2023) on the synthesis and characterization of new pyrazole-4-sulfonamide derivatives provides an example of how these analytical techniques are employed to elucidate the structure of sulfonamide compounds (Mahesh et al., 2023).
Chemical Reactions and Properties
Sulfonamide derivatives undergo various chemical reactions, including nucleophilic substitution and cyclization, to form heterocyclic compounds with potential biological activity. The work by Rozentsveig et al. (2013) demonstrates the synthesis of (imidazo[1,2-a]pyridin-3-yl)sulfonamides and (imidazo[2,1-b]thiazol-5-yl)sulfonamides through nucleophilic addition and cyclization reactions (Rozentsveig et al., 2013).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including solubility, melting point, and crystal structure, can be influenced by the nature of the substituents and the molecular conformation. Studies such as that by Farrukh et al. (2013) on the crystal structure of a related sulfonamide compound provide insight into the intermolecular interactions and crystal packing that dictate the physical properties of these molecules (Farrukh et al., 2013).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, such as reactivity, stability, and acidity, are crucial for their potential applications. The study by Chen et al. (2010) on the synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides highlights how the structural features of sulfonamide derivatives influence their reactivity and potential biological activities (Chen et al., 2010).
Scientific Research Applications
Sulfonamides in Bacterial Infections
Sulfonamides, such as the one you've inquired about, are often studied for their antibacterial properties. For instance, gantrisin, a sulfonamide, was evaluated for its effectiveness in treating bacterial meningitis, highlighting the potential for sulfonamides in treating serious infections (Rhoads, Svec, & Rohr, 1950). Another study explored the combination of sulfamoxole and trimethoprim, indicating the role of sulfonamides in combination therapies for enhanced antibacterial effects (Etzel & Wesenberg, 1976).
Sulfonamides in Environmental and Exposure Studies
Sulfonamides have also been subjects of environmental and exposure studies, evaluating their presence and effects in various environments. For example, a study on perfluorinated sulfonamides in indoor and outdoor air and indoor dust assessed their occurrence, partitioning, and human exposure risks, demonstrating the environmental persistence and potential human exposure risks of sulfonamide compounds (Shoeib et al., 2005).
Sulfonamides and Drug Interactions
Research into sulfonamides often covers their interactions with other drugs and the potential for adverse effects. A study on the interaction between chlorpropamide and co-trimoxazole, for example, illustrated the importance of understanding drug interactions to prevent adverse reactions in patients (Baciewicz & Swafford, 1984).
properties
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N6O2S/c1-8-13(9(2)19-18-8)25(23,24)21-14-17-7-22(20-14)6-10-11(15)4-3-5-12(10)16/h3-5,7H,6H2,1-2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMKWYZYXUZHDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NC2=NN(C=N2)CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4580167.png)
![3-(3-bromobenzyl)-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4580168.png)
![N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4580178.png)
![N-(2,6-dimethylphenyl)-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4580185.png)
![4-butyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4580187.png)
![N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-[(4-nitrophenyl)sulfonyl]benzamide](/img/structure/B4580199.png)


![3-benzyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4580226.png)
![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B4580231.png)
![N-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4580234.png)
![N-(5-chloro-2-phenoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4580236.png)
![4-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4580244.png)
